PTH-arginine hydrochloride

Description

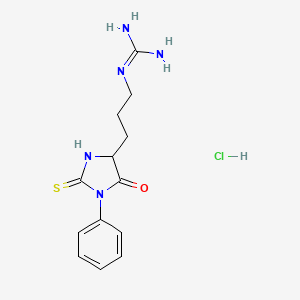

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Phenylthiohydantoin (PTH)-Arginine Hydrochloride: Structure, Properties, and Application in Protein Sequencing

Abstract

This technical guide provides a comprehensive overview of Phenylthiohydantoin (PTH)-Arginine Hydrochloride, a critical analytical standard in the field of proteomics and protein chemistry. We will dissect its molecular structure, delineate its key physicochemical properties, and explain its indispensable role within the context of N-terminal protein sequencing via the Edman degradation method. This document is intended for researchers, scientists, and professionals in drug development who utilize or seek to understand the fundamental chemistry behind determining the primary structure of proteins. We will explore the causality behind its formation, the methodology for its identification, and the best practices for its use as a reference material.

Introduction: The Imperative of Primary Structure and the Edman Degradation

The biological function of a protein is intrinsically linked to its three-dimensional structure, which is dictated by its primary sequence of amino acids. Elucidating this sequence is a foundational step in molecular biology, enabling researchers to understand protein function, identify mutations, and design novel therapeutics.[1]

The most established chemical method for sequentially determining the amino acid sequence from the N-terminus of a peptide or protein is the Edman degradation.[2][3] Developed by Pehr Edman, this process involves a cyclical series of reactions that label, cleave, and identify one amino acid residue at a time from the amino end, without hydrolyzing the rest of the peptide bonds.[2] The final product of each cycle is a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid.

It is crucial to distinguish that in this context, PTH stands for Phenylthiohydantoin , the heterocyclic chemical moiety formed during the degradation process. It should not be confused with Parathyroid Hormone, which is also commonly abbreviated as PTH.[4][5][6][7] This guide focuses exclusively on the chemical compound Phenylthiohydantoin-Arginine Hydrochloride, the derivative formed when arginine is the N-terminal amino acid in the Edman degradation.

Molecular Structure and Physicochemical Properties

The identity and purity of PTH-arginine hydrochloride are defined by its unique molecular structure and distinct chemical properties.

Chemical Structure

This compound is the salt formed between the phenylthiohydantoin derivative of arginine and hydrochloric acid. The core structure consists of a hydantoin ring where one carbonyl oxygen is replaced by sulfur (a thiohydantoin), attached to a phenyl group at one nitrogen and the arginine side chain at a carbon. The arginine side chain terminates in a protonated guanidinium group, which is balanced by a chloride counter-ion.

The IUPAC name for this compound is N-[3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl]guanidine hydrochloride.[8]

Caption: A diagram illustrating the key functional groups of this compound.

Physicochemical Data

The consistent and verifiable properties of this compound are fundamental to its use as an analytical standard. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₈ClN₅OS | [9][10][11][12] |

| Molecular Weight | 327.83 g/mol | [9][10][11][12] |

| CAS Number | 117756-28-2 or 182153-75-9 | [8][9][10][11][12] |

| Appearance | White to light yellow powder/crystal | [5][13] |

| Melting Point | 188 - 193 °C | [9][12][13] |

| Purity (Typical) | ≥95-98% (HPLC) | [5][8][13] |

| Storage Conditions | -20°C or 2-8°C, protected from moisture | [9][12][13] |

| Topological Polar Surface Area | 129 Ų | [9] |

| Hydrogen Bond Donor Count | 4 | [9][10] |

| Hydrogen Bond Acceptor Count | 3 | [9][10] |

The Edman Degradation Workflow: Formation of PTH-Arginine

PTH-arginine is not a reagent added to the sequencing process but is rather the specific product generated when an arginine residue is at the N-terminus of the peptide being analyzed. The overall workflow is a meticulously controlled four-step cycle.[1]

-

Step 1: Coupling Reaction. Under mildly alkaline conditions, the N-terminal amino group of the peptide attacks the reagent, phenyl isothiocyanate (PITC). This forms a phenylthiocarbamoyl-peptide (PTC-peptide). This step is crucial for labeling the terminal residue.[2][3]

-

Step 2: Cleavage Reaction. The reaction conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This acidic environment promotes the cyclization and cleavage of the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact but one residue shorter.[1][2]

-

Step 3: Conversion Reaction. The cleaved thiazolinone derivative is unstable. It is selectively extracted and then treated with aqueous acid to rearrange it into the much more stable phenylthiohydantoin (PTH)-amino acid derivative.[2] If the original N-terminal residue was arginine, the product of this step is PTH-arginine.

-

Step 4: Identification. The resulting PTH-amino acid is injected into a High-Performance Liquid Chromatography (HPLC) system for identification.[1][14]

This cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.[2]

Caption: The Edman Degradation cycle showing the formation of PTH-arginine.

Experimental Protocol: HPLC Identification of PTH-Arginine

The unequivocal identification of the PTH-amino acid produced in each cycle is paramount. This is achieved by comparing the chromatographic retention time of the unknown sample from the sequencer with that of a known, high-purity analytical standard.[14]

Objective: To identify and quantify PTH-arginine in a sample from an Edman degradation cycle using reverse-phase HPLC (RP-HPLC).

Principle: RP-HPLC separates molecules based on their hydrophobicity. Each of the 20 common PTH-amino acids has a characteristic retention time under specific chromatographic conditions. By running a certified this compound standard, a reference retention time is established.

Methodology

-

Preparation of Standard:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve in a known volume (e.g., 1.0 mL) of an appropriate solvent (e.g., Acetonitrile/Water 50:50 v/v with 0.1% Trifluoroacetic Acid) to create a stock solution.

-

Perform serial dilutions to generate a set of calibration standards (e.g., 100, 50, 25, 10, 5 pmol/µL).

-

-

Preparation of Sample:

-

The PTH-amino acid sample from the sequencer is automatically dissolved in a specific injection solvent after the conversion step. No further preparation is typically needed for automated systems.

-

-

Chromatographic Conditions (Illustrative Example):

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from ~10% B to ~60% B over 20-30 minutes. The exact gradient must be optimized to resolve all 20 PTH-amino acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 269 nm.

-

Column Temperature: 40°C.

-

-

Analysis Procedure:

-

Calibration: Inject each standard solution onto the HPLC system to establish the retention time for PTH-arginine and to generate a standard curve (Peak Area vs. Concentration).

-

Sample Analysis: Inject the unknown sample from the Edman cycle.

-

Identification: Compare the retention time of any peak in the unknown sample chromatogram to the established retention time of the PTH-arginine standard. A match in retention time identifies the residue as arginine.[14]

-

Validation: The system is considered self-validating because the identification is based on a direct comparison to a known standard in the same run or sequence of runs. The resolution between adjacent peaks for all standard PTH-amino acids must be confirmed to ensure no misidentification.

-

Trustworthiness and Practical Insights

-

Purity is Paramount: The accuracy of the entire sequencing run depends on the purity of the PTH-amino acid standards. Using a highly pure, certified this compound standard is non-negotiable for reliable identification.[5][13]

-

Handling and Stability: this compound is a stable powder when stored correctly under cold and dry conditions (-20°C is common).[9][12] Once in solution, standards should be used promptly or stored at 2-8°C for a limited time to prevent degradation.

-

Limitations of the Method: The Edman degradation, and by extension the analysis of PTH-arginine, is not without limitations. The process will fail if the N-terminus is chemically blocked (e.g., by acetylation). Furthermore, the efficiency of each cycle is not 100%, which limits the practical sequencing length to about 30-60 residues.[2]

Conclusion

This compound is more than just a chemical compound; it is an essential tool that underpins the reliability of protein sequencing by the Edman degradation method. Its well-defined structure and consistent physicochemical properties allow it to serve as an unambiguous benchmark for the identification of arginine residues. A thorough understanding of its formation during the sequencing workflow and the analytical principles for its detection is fundamental for any researcher engaged in determining the primary structure of proteins, a critical step in bridging the gap between genetic code and biological function.

References

-

AA Blocks. (n.d.). 182153-75-9 | MFCD00060177 | Pth-arginine HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Edman degradation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 12). 25.7: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Tarr, G.E. (1986). Identification of PTH-Amino Acids by HPLC. In: Shively, J.E. (eds) Methods of Protein Microcharacterization. Humana Press. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis and Secretion of Parathyroid Hormone. Journal of Steroids and Hormonal Science. Retrieved from [Link]

-

Rabbani, S. A., et al. (1988). Solid-phase synthesis and biologic activity of human parathyroid hormone (1-84). Endocrinology, 123(6), 2709-16. Retrieved from [Link]

-

Habener, J. F., et al. (1977). Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography. Journal of Clinical Investigation, 60(4), 934-45. Retrieved from [Link]

Sources

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. longdom.org [longdom.org]

- 5. Phenylthiohydantoin-arginine Hydrochloride | 182153-75-9 | TCI AMERICA [tcichemicals.com]

- 6. Solid-phase synthesis and biologic activity of human parathyroid hormone (1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 182153-75-9 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. aablocks.com [aablocks.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Phenylthiohydantoin (PTH)-Arginine Synthesis Pathway

An In-depth Examination of the Edman Chemistry for N-Terminal Arginine Identification

Abstract

This technical guide provides a comprehensive exploration of the synthesis pathway for Phenylthiohydantoin (PTH)-arginine, a cornerstone of protein sequencing via Edman degradation. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver a deep, mechanistic understanding of the process. We will dissect the three critical phases of the Edman cycle—coupling, cleavage, and conversion—with a specific focus on the unique chemical considerations posed by the arginine residue. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Complete with detailed experimental workflows, quantitative data tables, and explanatory diagrams, this guide serves as an authoritative resource for the precise N-terminal analysis of peptides and proteins containing arginine.

Introduction: The Central Role of Edman Degradation in Protein Sequencing

For decades, the definitive method for determining the primary structure of a protein has been the sequential removal and identification of amino acids from the N-terminus. This process, known as the Edman degradation, was developed by Pehr Edman in 1950 and remains a highly reliable technique.[1] The genius of the method lies in its cyclical nature; it labels and cleaves the N-terminal residue without hydrolyzing the other peptide bonds, leaving the remainder of the polypeptide chain intact for subsequent cycles.[2][3]

The core of this process is the transformation of the N-terminal amino acid into a stable, identifiable Phenylthiohydantoin (PTH) derivative.[2][4] Each of the 20 common amino acids produces a unique PTH derivative that can be separated and identified, typically using High-Performance Liquid Chromatography (HPLC).

This guide focuses specifically on the synthesis of PTH-arginine. Arginine, with its strongly basic guanidinium side chain, presents unique considerations within the Edman chemistry. Understanding its specific reaction pathway is crucial for accurately sequencing peptides and proteins where arginine is present at or near the N-terminus.

The Chemical Pathway: A Mechanistic Breakdown

The synthesis of PTH-arginine from the N-terminus of a peptide is a three-stage process. Each stage is governed by specific reaction conditions designed to maximize efficiency and minimize side reactions or damage to the remaining peptide.

Stage 1: The Coupling Reaction

The first step involves the specific labeling of the N-terminal α-amino group. This is achieved by reacting the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9).[4]

-

Causality: The alkaline environment is critical. It ensures that the N-terminal α-amino group of arginine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon atom of the isothiocyanate group in PITC.[4] This results in the formation of a phenylthiocarbamoyl (PTC) derivative of the peptide.

Stage 2: Cleavage and Cyclization

Following the coupling reaction, the labeled N-terminal residue is cleaved from the peptide chain. This is accomplished by introducing a strong, anhydrous acid, most commonly trifluoroacetic acid (TFA).[1]

-

Causality: The anhydrous nature of the acid is paramount to prevent non-specific acid hydrolysis of other peptide bonds. The acid protonates the sulfur atom of the PTC group, which then facilitates an intramolecular nucleophilic attack on the carbonyl carbon of the first peptide bond. This action cleaves the bond, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative (ATZ-arginine) and the original peptide, now shortened by one residue.[1][2]

Stage 3: Conversion to PTH-Arginine

The ATZ-arginine derivative is unstable and not suitable for direct analysis. It is selectively extracted into an organic solvent and then treated with an aqueous acid to induce its rearrangement into the more stable phenylthiohydantoin (PTH) structure.[2]

-

Causality: This acid-catalyzed rearrangement creates a stable, five-membered ring structure, PTH-arginine, which is amenable to chromatographic analysis. This final product carries the unique side chain of the original N-terminal amino acid, allowing for its unambiguous identification.

The entire chemical transformation is illustrated below.

Caption: The three-stage chemical pathway of PTH-arginine synthesis.

Experimental Protocol and Workflow

While modern protein sequencing is highly automated, the underlying chemistry remains the same.[2] The following protocol outlines the essential steps for the manual or automated synthesis and subsequent identification of PTH-arginine.

Materials and Reagents

-

Peptide/Protein Sample

-

Coupling Buffer: N-methylmorpholine buffer or similar (pH ~8.5)

-

Phenyl Isothiocyanate (PITC) solution

-

Cleavage Acid: Anhydrous Trifluoroacetic Acid (TFA)

-

Extraction Solvent: Ethyl acetate or 1-chlorobutane

-

Conversion Reagent: 25% aqueous TFA or similar

-

HPLC system with a C18 column

-

PTH-Arginine standard

-

HPLC-grade solvents (e.g., acetonitrile, water)

Step-by-Step Methodology

-

Coupling: The peptide sample is dissolved in the coupling buffer. PITC is added, and the reaction is incubated (typically at 45-50°C for 15-30 minutes) to form the PTC-peptide.[1][4]

-

Extraction & Drying: The excess reagents and byproducts are removed by washing with an organic solvent. The sample is then dried completely under vacuum.

-

Cleavage: Anhydrous TFA is added to the dried sample and incubated to cleave the ATZ-arginine from the peptide.

-

Extraction of ATZ-Arginine: An organic solvent (e.g., ethyl acetate) is added to selectively extract the ATZ-arginine derivative, leaving the shortened, water-soluble peptide behind in the aqueous phase (if present).[4]

-

Conversion: The solvent containing the ATZ-arginine is evaporated. The conversion reagent (aqueous acid) is added, and the sample is heated to facilitate the rearrangement to the stable PTH-arginine.

-

Analysis: The final PTH-arginine product is dried, redissolved in an appropriate solvent, and injected into an HPLC system for identification.

The general experimental workflow is depicted below.

Caption: A streamlined workflow for PTH-arginine synthesis and analysis.

Characterization and Analysis of PTH-Arginine

The definitive identification of PTH-arginine is achieved by chromatography.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.

-

Principle of Identification: The synthesized PTH-arginine sample is injected into the HPLC. Its retention time—the time it takes to travel through the chromatographic column—is compared to the retention time of a known, purified PTH-arginine standard run under identical conditions.[5] A match in retention times confirms the identity of the N-terminal residue as arginine.

The basic guanidinium side chain of arginine makes PTH-arginine one of the more polar PTH derivatives, which influences its chromatographic behavior.

| Parameter | Typical Value / Characteristic | Rationale & Significance |

| Analytical Technique | Reversed-Phase HPLC | Standard industry method for separating PTH-amino acid derivatives. |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase that separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient of increasing organic solvent is used to elute all PTH derivatives. |

| Detection | UV Absorbance (269 nm) | The phenyl and hydantoin groups have a strong chromophore, allowing for sensitive detection. |

| Retention Time | Relatively Early Elution | Due to the polar guanidinium group, PTH-arginine is less hydrophobic than many other PTH derivatives and thus elutes earlier from the C18 column. |

Special Considerations for Arginine

While the Edman degradation is robust, certain amino acids require special attention. For arginine:

-

Side Chain Reactivity: The guanidinium group is highly basic and remains protonated under most conditions. This generally prevents it from participating in side reactions during the standard Edman cycle.

-

Solid-Phase Sequencing: In the context of solid-phase peptide synthesis and on-resin sequencing, the arginine side chain is typically protected (e.g., with a Tosyl group) to prevent side reactions during peptide assembly. When performing Edman degradation on such a protected peptide, the resulting derivative would be PTH-Arg(Tos), which would have a different, more hydrophobic chromatographic profile than standard PTH-arginine.[6] This necessitates the synthesis of corresponding protected PTH standards for accurate identification.[6]

Conclusion

The synthesis of PTH-arginine via the Edman degradation pathway is a precise and well-understood chemical process that is fundamental to protein sequencing. By carefully controlling reaction conditions through the distinct coupling, cleavage, and conversion stages, the N-terminal arginine of a peptide can be reliably transformed into a stable PTH derivative. Its subsequent identification by HPLC provides a critical piece of data in the larger puzzle of determining a protein's primary sequence. A thorough understanding of this pathway, including the specific chemical properties of arginine, empowers researchers to interpret sequencing data with confidence and troubleshoot any anomalies that may arise during analysis.

References

- Wikipedia.

- PSIBERG. (2022-09-17).

- Chemistry LibreTexts. (2022-09-25). 26.

- Mtoz Biolabs.

- AK Lectures. (2015-02-06).

- Springer Nature Experiments.

- Wade, L. G. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Pearson.

- PubMed. (1986).

Sources

- 1. psiberg.com [psiberg.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PTH-Arginine Hydrochloride: Properties, Synthesis, and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenylthiohydantoin (PTH)-arginine hydrochloride, a critical reagent in the field of proteomics. The primary focus of this document is to detail its chemical and physical properties, its synthesis, and its pivotal role as an analytical standard in N-terminal protein sequencing via Edman degradation. While the "PTH" designation in its name might suggest a pharmacological relationship with the parathyroid hormone, this guide clarifies that its principal and well-established application lies within the realm of biochemical analysis. We will delve into the procedural intricacies of Edman degradation, highlighting the formation and identification of PTH-arginine hydrochloride. Furthermore, this guide will provide essential information on its safe handling, storage, and disposal, ensuring that researchers can utilize this compound with the utmost confidence and precision.

Introduction: Unveiling the Identity and Utility of this compound

This compound, systematically known as 5-(3-guanidinopropyl)-3-phenyl-2-thiohydantoin hydrochloride, is the phenylthiohydantoin derivative of the amino acid arginine. It is a specialized chemical compound predominantly used in the sequential analysis of amino acids in peptides and proteins, a process known as Edman degradation. In this context, it serves as a crucial reference standard for the identification of arginine residues at the N-terminus of a polypeptide chain. Its formation is a key step in this widely used protein sequencing technique, and its accurate identification is paramount for determining the primary structure of proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical procedures.

| Property | Value | References |

| Chemical Name | 5-(3-Guanidinopropyl)-3-phenyl-2-thiohydantoin hydrochloride | [1][2] |

| Synonyms | This compound, Phenylthiohydantoin-arginine hydrochloride | [1][2] |

| CAS Number | 117756-28-2 | [1] |

| Molecular Formula | C13H18ClN5OS (or C13H17N5OS•HCl) | [1][2] |

| Molecular Weight | 327.83 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 188 °C | [1] |

| Boiling Point | 499.1 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C | [1] |

| Purity (typical) | ≥98% (HPLC) |

The Role of this compound in Edman Degradation

The primary application of this compound is as a standard in the Edman degradation method for N-terminal protein sequencing. This technique, developed by Pehr Edman, allows for the sequential removal and identification of amino acids from the amino-terminus of a peptide.

The Edman Degradation Workflow

The Edman degradation is a cyclical process involving three main steps:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl-peptide (PTC-peptide).[3][4]

-

Cleavage: The terminal PTC-amino acid is cleaved from the rest of the peptide by treatment with an anhydrous acid, typically trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ)-amino acid and the original peptide shortened by one residue.[3][4]

-

Conversion and Identification: The unstable ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid. The resulting PTH-amino acid is then identified using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] By comparing the retention time of the unknown PTH derivative with that of known PTH-amino acid standards, including this compound, the identity of the N-terminal amino acid is determined.

The shortened peptide can then be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Caption: Workflow of the Edman Degradation process.

Synthesis and Purification of this compound

While this compound is commercially available as a high-purity standard, an understanding of its synthesis is valuable for researchers. The synthesis follows the general principles of the Edman degradation reaction, starting with the free amino acid arginine.

General Synthesis Protocol

The following is a generalized protocol for the synthesis of PTH-amino acids, which can be adapted for this compound.

Step 1: Formation of the Phenylthiocarbamoyl (PTC) Derivative

-

Dissolve L-arginine hydrochloride in a mixture of pyridine and water.

-

Adjust the pH of the solution to approximately 9.0 using a suitable base (e.g., NaOH).

-

Add phenyl isothiocyanate (PITC) to the solution while stirring vigorously at a controlled temperature (e.g., 40°C).

-

Maintain the pH at 9.0 by the dropwise addition of base. The reaction is complete when base consumption ceases.

-

Extract the reaction mixture with an organic solvent (e.g., benzene) to remove excess PITC and pyridine.

-

Acidify the aqueous layer with HCl to precipitate the PTC-arginine.

Step 2: Conversion to Phenylthiohydantoin (PTH) Derivative

-

Suspend or dissolve the PTC-arginine in 1N HCl.

-

Reflux the mixture for a specified time (e.g., 2 hours).

-

Remove the hydrochloric acid by repeated evaporation under vacuum.

-

The crude this compound is obtained as a solid.

Purification

Purification of the synthesized this compound is typically achieved through recrystallization from a suitable solvent system, such as a mixture of glacial acetic acid and water. The purity of the final product should be verified by techniques such as HPLC, mass spectrometry, and melting point determination.

Analytical Methods for Identification

High-Performance Liquid Chromatography (HPLC) is the most common method for the identification and quantification of PTH-amino acids.

HPLC Protocol for PTH-Amino Acid Analysis

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

A reverse-phase C18 column.

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: An aqueous buffer (e.g., acetate or phosphate buffer) at a slightly acidic pH.

-

Solvent B: An organic solvent such as acetonitrile or methanol.

-

Procedure:

-

Dissolve the PTH-amino acid sample (from the Edman degradation) and the this compound standard in a suitable solvent.

-

Inject the sample and the standard onto the HPLC column.

-

Elute the PTH-amino acids using a programmed gradient of the mobile phase.

-

Monitor the elution profile at a specific wavelength (typically 254 nm or 269 nm).

-

Identify the PTH-amino acid in the sample by comparing its retention time to that of the known this compound standard.

Caption: General workflow for HPLC analysis of PTH-amino acids.

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound, as with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or under a fume hood.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C to maintain its stability over the long term.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent in the field of proteomics, enabling the precise determination of protein primary structure through Edman degradation. This guide has provided a detailed examination of its chemical and physical properties, its synthesis, and its critical application as an analytical standard. By understanding the principles of its use and adhering to proper handling and safety protocols, researchers can effectively leverage this compound to advance our understanding of protein science and its myriad applications in biology and medicine.

References

-

Mtoz Biolabs. 4 Steps of Edman Degradation. Available at: [Link]

- Steiman, D. M., Ridge, R. J., & Matsueda, G. R. (1985). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 145(1), 91–95.

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

-

Wikipedia. Edman degradation. Available at: [Link]

-

Chemistry LibreTexts. 26.7: The Edman Degradation. Available at: [Link]

Sources

A Guide to PTH-Arginine Hydrochloride for Advanced Protein Analysis and Pharmaceutical Development

This technical guide provides an in-depth exploration of Phenylthiohydantoin (PTH)-Arginine Hydrochloride, a critical reagent in the fields of proteomics and pharmaceutical science. This document will delve into its chemical properties, synthesis, and pivotal role in protein sequencing via Edman degradation. Furthermore, it will illuminate its applications in the quality control and development of peptide-based therapeutics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Identity and Physicochemical Properties of PTH-Arginine Hydrochloride

This compound is the phenylthiohydantoin derivative of the amino acid arginine. It is a stable, cyclized compound formed during the Edman degradation sequencing process. Its precise identification is fundamental to determining the primary structure of proteins and peptides.

There is a noted discrepancy in the Chemical Abstracts Service (CAS) numbers associated with this compound in various commercial and database sources. The most frequently cited CAS number for what is understood to be the L-isomer is 182153-75-9 .[1][2][3] Another number, 117756-28-2 , is also seen, sometimes in association with the DL-racemic mixture.[4][5][6][7] For applications in protein sequencing, which almost exclusively deals with L-amino acids, the L-isomer is the relevant compound.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 182153-75-9 (presumed L-isomer) | [1][2][3] |

| Alternate CAS | 117756-28-2 (potential DL-mixture) | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₇N₅OS·HCl | [2] |

| Molecular Weight | 327.83 g/mol | [2] |

| Synonyms | 5-(3-Guanidinopropyl)-3-phenyl-2-thiohydantoin Hydrochloride, PTH-Arg-HCl | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | Typically >98% (HPLC) | [2] |

| Melting Point | 188 - 193 °C | [2] |

| Storage | 2-8 °C or -20°C, in a cool, dark place | [2] |

The Linchpin of Protein Sequencing: The Edman Degradation

The primary and most critical application of this compound is its role as an analytical standard in N-terminal protein sequencing by Edman degradation.[8] This Nobel Prize-winning method, developed by Pehr Edman, allows for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[9]

The Chemistry of Sequential Degradation

The Edman degradation is a cyclical three-step process:

-

Coupling: Under mildly alkaline conditions (pH ~9), the N-terminal amino group of the peptide nucleophilically attacks the carbon of phenyl isothiocyanate (PITC). This forms a phenylthiocarbamoyl-peptide (PTC-peptide).[8][9] This step is crucial for specifically labeling the N-terminal residue.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[8][9] This step is performed in the absence of water to prevent general acid hydrolysis of the entire peptide chain.

-

Conversion: The ATZ-amino acid is selectively extracted into an organic solvent and then treated with aqueous acid. This catalyzes its rearrangement into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[9] It is this PTH-amino acid that is identified. The shortened peptide chain can then re-enter the cycle for the identification of the next amino acid.

Experimental Workflow and Visualization

The entire process is typically automated in a protein sequencer, allowing for the analysis of up to 50-60 residues.[9] The PTH-amino acid generated in each cycle is injected into a High-Performance Liquid Chromatography (HPLC) system for identification.

Caption: Workflow of the Edman Degradation Cycle.

A Self-Validating Protocol for N-Terminal Sequencing

The reliability of Edman degradation hinges on the precise identification of the PTH-amino acid at each cycle. This is achieved by comparing the retention time of the unknown sample from the sequencer with a set of known PTH-amino acid standards.[10][11]

Protocol for PTH-Amino Acid Identification by HPLC:

-

Standard Preparation: Prepare a standard mixture containing known concentrations of all 20 common PTH-amino acids, including this compound.

-

Calibration Run: Inject the PTH-amino acid standard mixture into a calibrated reverse-phase HPLC system. Elute the standards using a gradient of an appropriate organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Generate Standard Chromatogram: Record the chromatogram, noting the specific retention time for each PTH-amino acid standard under the defined HPLC conditions. This serves as the reference map.

-

Sample Injection: Collect the PTH derivative from a specific cycle of the Edman degradation and inject it into the same HPLC system under identical conditions.

-

Identification: Compare the retention time of the single major peak in the sample chromatogram to the retention times in the standard chromatogram. A match in retention time identifies the amino acid from that cycle. For instance, if the peak matches the retention time of the this compound standard, the amino acid at that position was arginine.

Synthesis of this compound

This compound is synthesized for use as an analytical standard. The synthesis mirrors the final steps of the Edman degradation process.

A Generalized Two-Step Synthesis Protocol:

-

Formation of PTC-Arginine:

-

Dissolve L-arginine in a pyridine-water mixture.

-

Adjust the pH to ~9.0 with sodium hydroxide to ensure the N-terminal alpha-amino group is deprotonated and reactive.

-

Add phenyl isothiocyanate (PITC) and stir vigorously at a controlled temperature (e.g., 40°C). Maintain the alkaline pH by adding small amounts of NaOH.

-

After the reaction is complete, remove excess pyridine and PITC by extraction with an organic solvent like benzene.

-

Acidify the solution with hydrochloric acid to precipitate the PTC-arginine.

-

-

Cyclization to this compound:

-

Suspend or dissolve the PTC-arginine in 1N hydrochloric acid.

-

Reflux the mixture for approximately two hours. This acidic condition promotes the intramolecular cyclization to the stable five-membered phenylthiohydantoin ring.

-

Remove the hydrochloric acid by repeated concentration in vacuo.

-

The resulting solid is this compound, which can be further purified by recrystallization, typically from a mixture of glacial acetic acid and water.

-

Applications in Pharmaceutical Development

While not a therapeutic agent itself, this compound plays a vital supporting role in the development of peptide-based drugs. The therapeutic peptide market is a rapidly growing segment of the pharmaceutical industry, with drugs for cancer, metabolic disorders, and hormonal imbalances.

Ensuring Structural Integrity of Peptide Drugs

The efficacy and safety of a peptide drug are critically dependent on its exact amino acid sequence. Any error, such as a deletion or substitution, can lead to a loss of biological activity or, in a worst-case scenario, immunogenicity.

Edman degradation, using PTH-amino acid standards like this compound, provides the gold-standard method for:

-

Confirming the N-terminal sequence of newly synthesized or recombinantly produced peptide drug candidates.

-

Verifying the identity and purity of the final drug product as part of quality control (QC) in pharmaceutical manufacturing.

-

Detecting N-terminal modifications that may occur during production or storage, which could impact the drug's stability and function.

The use of amino acid analysis, including methods that rely on PTH standards, is a cornerstone of quality control in biopharmaceutical manufacturing, ensuring that each batch of a drug is consistent and meets regulatory standards.

Characterization of Biologics

Beyond synthetic peptides, Edman degradation is used to characterize monoclonal antibodies and other protein-based therapeutics. It can identify the N-terminal boundaries of different protein domains and confirm the sequence of the antigen-binding regions, which is essential for ensuring the drug's specificity and efficacy.

Limitations and Modern Context

Despite its reliability, the Edman degradation technique has limitations. It is ineffective if the protein's N-terminus is chemically blocked (e.g., by acetylation), a common natural modification.[9] The efficiency of each cycle is high (often over 99%) but not perfect, leading to a gradual increase in background signal that typically limits sequencing to the first 30-60 amino acids.[9] For sequencing larger proteins, they must first be cleaved into smaller peptide fragments.[1]

While mass spectrometry-based proteomics has become a dominant technology for high-throughput protein identification, Edman degradation remains the most precise method for de novo N-terminal sequencing. The two techniques are often used complementarily, with Edman sequencing providing unambiguous validation of N-terminal sequences predicted by mass spectrometry.

Conclusion

This compound, though a simple molecule, is an indispensable tool in the arsenal of biochemists and pharmaceutical scientists. As a highly pure analytical standard, it underpins the reliability of Edman degradation, a technique that continues to be of profound importance for the precise structural characterization of proteins and peptides. In an era of expanding peptide and protein-based therapeutics, the role of this compound in ensuring the identity, purity, and safety of these life-changing drugs is more critical than ever.

References

-

CP Lab Safety. Phenylthiohydantoin-arginine Hydrochloride, 100mg, Each. [Link]

-

Wikipedia. Edman degradation. [Link]

-

Patsnap Synapse. Development Trends of Peptide Pharmaceuticals. [Link]

-

ResearchGate. Identification of PTH-amino acids by HPLC | Request PDF. [Link]

-

Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]

-

ResearchGate. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]

-

Pharmaffiliates. CAS No : 1119-34-2 | Product Name : Arginine Hydrochloride. [Link]

-

Celerion via YouTube. Peptide Drug Development: Clinical Pharmacological Considerations. [Link]

-

Nature. Trends in peptide drug discovery. [Link]

-

Nature Portfolio. Therapeutic peptides: current applications and future directions. [Link]

-

PubMed. Sphericity governs both stereochemistry in a molecule and stereoisomerism among.... [Link]

-

Pharmaceutical Technology. Peptides Gain Traction in Drug Development. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylthiohydantoin-arginine Hydrochloride | 182153-75-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. alfachemic.com [alfachemic.com]

- 8. greyhoundchrom.com [greyhoundchrom.com]

- 9. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to PTH-Arginine Hydrochloride in Proteomics Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of N-Terminal Sequencing

In the intricate landscape of proteomics, the precise determination of a protein's amino acid sequence is a cornerstone of its characterization. While mass spectrometry has revolutionized high-throughput proteomics, the classical Edman degradation method remains an indispensable tool for unambiguous N-terminal sequencing, protein identification, and quality control. This chemical process sequentially removes one amino acid at a time from the N-terminus of a peptide or protein. Each cleaved residue is identified as its phenylthiohydantoin (PTH) derivative.

This guide focuses on a key player in this process: PTH-arginine hydrochloride . As the specific derivative generated when arginine is the N-terminal residue, a thorough understanding of its properties, analysis, and interpretation is critical for any researcher performing or evaluating N-terminal sequencing data. We will delve into the core chemistry, provide field-proven analytical protocols, and explore the broader implications for modern proteomics and drug development, where understanding protein structure and modifications is paramount.

Section 1: The Edman Degradation Chemistry: A Mechanistic Overview

The Edman degradation is a cyclical process designed to label, cleave, and identify the N-terminal amino acid without hydrolyzing the rest of the peptide bonds[1][2]. This elegant chemistry ensures the integrity of the remaining polypeptide for subsequent cycles of degradation. The process can be understood through three critical steps: Coupling, Cleavage, and Conversion[3].

-

Coupling: Under mildly alkaline conditions (pH 9-10), the N-terminal α-amino group of the peptide attacks the electrophilic carbon of phenyl isothiocyanate (PITC). This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide), effectively "labeling" the N-terminal residue[3][4]. The choice of PITC is causal; its isothiocyanate group is highly reactive towards the uncharged primary amino group at the N-terminus but does not react with the amide bonds of the peptide backbone.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the PTC group performs a nucleophilic attack on the adjacent peptide carbonyl carbon, leading to the cleavage of the first peptide bond. This releases the N-terminal residue as a five-membered anilinothiazolinone (ATZ) amino acid derivative, leaving the rest of the peptide chain intact but one residue shorter[5][6]. The use of anhydrous acid is critical to prevent non-specific acid hydrolysis of other peptide bonds.

-

Conversion: The ATZ-amino acid is unstable and not suitable for direct analysis. It is selectively extracted into an organic solvent and then heated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH) amino acid derivative[2][6]. When the original N-terminal residue is arginine, the resulting product is PTH-arginine, which is typically handled as its hydrochloride salt for improved stability and solubility.

This three-step cycle is repeated to sequentially determine the amino acid sequence.

Section 2: Physicochemical Properties and Analytical Identification

The successful identification of the N-terminal residue hinges on the robust analytical detection of its corresponding PTH derivative. This compound possesses distinct properties that govern its behavior during analysis.

Physicochemical Data

Quantitative data for this compound is crucial for preparing standards and troubleshooting analytical runs.

| Property | Value | Source(s) |

| Synonyms | 5-(3-Guanidinopropyl)-3-phenyl-2-thiohydantoin hydrochloride | [7][8] |

| Molecular Formula | C₁₃H₁₇N₅OS·HCl | [8] |

| Molecular Weight | 327.83 g/mol | [8] |

| Appearance | White to slightly yellow powder/crystal | [8] |

| Melting Point | 188 - 193 °C | [8] |

| Purity (Typical) | ≥ 98% (HPLC) | [8] |

| Storage Conditions | 2 - 8 °C, Cool and dark place (<15°C recommended) | [8][9] |

Core Analytical Technique: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for identifying PTH-amino acids produced during Edman sequencing[10][11]. The technique separates the different PTH derivatives based on their physicochemical properties, primarily their hydrophobicity.

-

Principle of Separation: A C18 reverse-phase column is typically used. PTH-amino acids are separated using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer. More hydrophobic PTH derivatives interact more strongly with the stationary phase and thus elute later, while more polar derivatives elute earlier.

-

Identification: Identification is based almost exclusively on the retention time of the unknown peak coinciding with that of a known PTH-arginine standard run under identical conditions[10][11]. This is why running a standard mixture of all 20 PTH-amino acids is a mandatory part of any sequencing project for proper calibration.

-

Challenges with PTH-Arginine: Due to the highly basic and polar guanidinium group on its side chain, PTH-arginine is one of the most hydrophilic PTH derivatives and typically elutes very early in the chromatogram. In some protocols, its peak may be close to or overlap with the derivative for diPTH-cystine, which can complicate the analysis of disulfide-bonded cysteines[12]. Careful optimization of the HPLC gradient is essential for achieving clear resolution.

Experimental Protocol: HPLC Identification of PTH-Amino Acids

This protocol provides a generalized, self-validating workflow for the identification of PTH-arginine.

1. Materials and Reagents:

-

PTH-Amino Acid Standard Mixture (including this compound).

-

Sample: Dried PTH-amino acid from one cycle of Edman degradation.

-

Solvent A: HPLC-grade water with 0.1% TFA.

-

Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

-

Sample Solvent: 20-30% acetonitrile in water.

2. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector (monitoring at 269 nm).

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Column Temperature: Maintained at a constant temperature, typically 40-50 °C, to ensure reproducible retention times.

3. Methodological Steps:

-

Step 1: Standard Calibration (System Validation):

-

Reconstitute the PTH-amino acid standard mixture in the sample solvent to a known concentration (e.g., 10-20 pmol/µL).

-

Inject a standard volume (e.g., 10 µL) onto the HPLC system.

-

Run the established gradient program (e.g., a 25-35 minute gradient from ~10% to ~55% Solvent B).

-

Record the chromatogram and create a reference table of retention times for all PTH-amino acids, noting specifically the retention time for PTH-arginine. This step is crucial for the self-validation of the entire analytical run.

-

-

Step 2: Sample Preparation:

-

Carefully dry down the collected fraction from the Edman sequencer containing the unknown ATZ/PTH derivative.

-

Reconstitute the dried sample in a small, precise volume of sample solvent (e.g., 20 µL).

-

-

Step 3: Sample Analysis:

-

Inject the entire reconstituted sample (or a significant portion) into the HPLC system.

-

Run the exact same gradient and conditions used for the standard calibration run.

-

-

Step 4: Data Interpretation:

-

Compare the chromatogram from the unknown sample to the standard chromatogram.

-

Identify the major peak in the sample run.

-

If the retention time of this major peak matches the retention time of the PTH-arginine standard from the calibration run, the N-terminal amino acid is confidently identified as Arginine.

-

Quantification can be performed by comparing the peak area of the unknown to the peak area of the known standard, though this is often semi-quantitative.

-

Section 3: Advanced Applications & Integration in Modern Proteomics

While N-terminal sequencing is a classic technique, its integration with modern methodologies provides powerful insights, particularly in drug development and the study of protein function.

Confirming Protein Identity and Processing

The most direct application is confirming the N-terminal sequence of a recombinant protein. This is a critical quality control step in biopharmaceutical production to ensure:

-

The correct protein is being expressed.

-

The N-terminal methionine (from the start codon) has been correctly cleaved, or if it remains.

-

There is no unexpected N-terminal truncation or degradation.

Identifying PTH-arginine in the second cycle after an initial methionine confirms the expected post-translational processing for many proteins.

Investigating Post-Translational Modifications (PTMs)

While Edman degradation does not directly identify most side-chain PTMs, it is a vital complementary tool. Arginine itself is a target for significant PTMs, including methylation and citrullination, which are crucial in cellular signaling and disease[13][14].

-

Arginine Methylation: This modification, catalyzed by protein arginine methyltransferases (PRMTs), plays a key role in transcription and signal transduction[14][15]. Standard Edman chemistry would identify a methylated arginine residue simply as arginine. However, if a subsequent mass spectrometry analysis indicates a mass shift on that specific arginine residue, the Edman data provides the unambiguous sequence context for that modification.

-

Synergy with Mass Spectrometry (MS): The true power in modern protein characterization comes from combining Edman sequencing with MS. Edman degradation provides a definitive sequence for the first 5-30 residues, resolving any ambiguities that can arise in MS data (e.g., distinguishing isobaric leucine and isoleucine). MS, in turn, provides high-throughput sequencing of internal peptides and is the gold standard for identifying PTMs[16]. This combined approach provides a complete and validated picture of the protein's primary structure and modifications.

Conclusion

This compound is more than just a chemical artifact; it is a critical analyte that provides definitive proof of an N-terminal arginine residue. Its proper identification via HPLC is a key readout in the venerable Edman degradation process. For researchers in basic science and drug development, mastering the principles behind its generation and analysis provides a robust tool for protein validation, quality control, and detailed structural characterization. When used in a logical workflow that complements modern mass spectrometry, the insights gained from identifying PTH-arginine and its neighbors in a sequence remain a fundamental and powerful component of proteomics research.

References

-

Vertex AI Search. Phenylthiohydantoin-arginine Hydrochloride. 7

-

Chem-Impex. Phenylthiohydantoin-arginine hydrochloride. 8

-

Walker, J.M. (ed.). Identification of PTH-Amino Acids by HPLC. The Protein Protocols Handbook. Springer Nature.

-

Dupont, D.R., et al. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in Molecular Biology.

-

Gundinger, T., et al. (2021). DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. Peptide Science.

-

MtoZ Biolabs. 4 Steps of Edman Degradation.

-

Chemistry LibreTexts. (2020). 25.7: Peptide Sequencing- The Edman Degradation.

-

ResearchGate. Identification of PTH-amino acids by HPLC | Request PDF.

-

AK Lectures. (2015). Sequencing Amino Acids and Edman Degradation. YouTube.

-

Eswaran, S.V. (2021). Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics.

-

Shively, J.E., et al. (1993). Protein sequencing. Google Patents.

-

Wikipedia. Edman degradation.

-

ChemicalBook. Phenylthiohydantoin-arginine Hydrochloride | 182153-75-9.

-

Tokyo Chemical Industry Co., Ltd. Phenylthiohydantoin-arginine Hydrochloride 182153-75-9.

-

Pucci, S., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry.

-

MtoZ Biolabs. Application of Edman Degradation in Protein Analysis.

-

BenchChem. (2025). Application Note: N-Terminal Protein Sequencing using Isothiocyanate Chemistry.

-

TCI Deutschland GmbH. Phenylthiohydantoin-arginine Hydrochloride 182153-75-9.

-

Hatalová, I., et al. (2023). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. International Journal of Molecular Sciences.

-

Ramazi, S., & Zahiri, J. (2021). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. International Journal of Molecular Sciences.

-

Tokyo Chemical Industry Co., Ltd. (APAC). Phenylthiohydantoin-arginine Hydrochloride 182153-75-9.

-

Biosynthesis Inc. N-terminal Sequence Analysis.

-

Plumb, R., et al. (2015). Quantitative Analysis and Discovery of Lysine and Arginine Modifications. Journal of the American Society for Mass Spectrometry.

-

ResearchGate. (PDF) Post-translational modifications (PTM): analytical approaches, signaling, physiology and pathophysiology—part I.

-

Teerlink, T., et al. (2009). Quantitative assessment of arginine methylation in free versus protein-incorporated amino acids in vitro and in vivo using protein hydrolysis and high-performance liquid chromatography. Analytical Biochemistry.

-

Wikipedia. Post-translational modification.

-

Mayo Clinic Laboratories. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity.

-

US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

-

ECHEMI. 117756-28-2, this compound Formula.

-

Cavalier, E., et al. (2012). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology.

-

BenchChem. (2025). Application Notes and Protocols for L-Arginine-1-13C Hydrochloride in Mass Spectrometry-Based Proteomics.

-

Guo, A., et al. (2014). Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest. Molecular & Cellular Proteomics.

-

Al-Subaie, A., et al. (2019). Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. Journal of Clinical Laboratory Analysis.

-

Tsikas, D. (2013). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. Journal of Chromatography B.

-

Boisvert, F.M., et al. (2003). A proteomic analysis of arginine-methylated protein complexes. Molecular & Cellular Proteomics.

-

Creative Proteomics. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics.

-

Popli, S., et al. (1987). Arginine infusion blocks the action of parathyroid hormone but not arginine vasopressin on the renal tubule in man. Nephron.

-

Cavalier, E. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Annals of Translational Medicine.

-

Ong, S.E., & Mann, M. (2006). A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. Journal of Proteome Research.

-

Butcher, J.L., et al. (2012). Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry. Journal of Chromatography B.

-

Kumar, J., et al. (2020). Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure. The Journal of Clinical Endocrinology & Metabolism.

-

Papac, D.I., & Gaskell, S.J. (2005). Mass spectrometry of arginine-containing peptides. Google Patents.

-

Bonaldi, T., et al. (2007). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. longdom.org [longdom.org]

- 7. labsolu.ca [labsolu.ca]

- 8. chemimpex.com [chemimpex.com]

- 9. Phenylthiohydantoin-arginine Hydrochloride | 182153-75-9 | TCI Deutschland GmbH [tcichemicals.com]

- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative assessment of arginine methylation in free versus protein-incorporated amino acids in vitro and in vivo using protein hydrolysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A proteomic analysis of arginine-methylated protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Evolution of Parathyroid Hormone Analogs: A Focus on Arginine Modification and Hydrochloride Formulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The management of hypoparathyroidism and other conditions requiring parathyroid hormone (PTH) replacement has been a long-standing challenge in endocrinology. The short in-vivo half-life of native PTH necessitates frequent injections, leading to poor patient compliance and suboptimal therapeutic outcomes. This has driven the development of long-acting PTH analogs with improved pharmacokinetic and pharmacodynamic profiles. A key strategy in this endeavor has been the targeted modification of the PTH peptide sequence, with arginine residues playing a pivotal role. This technical guide provides a comprehensive overview of the discovery and history of arginine-modified PTH analogs, delving into the scientific rationale, experimental workflows, and mechanistic insights that have guided their development. Furthermore, it addresses the critical aspect of pharmaceutical formulation, with a focus on the use of hydrochloride salts to ensure the stability and bioavailability of these peptide-based therapeutics.

Introduction: The Clinical Imperative for Advanced Parathyroid Hormone Analogs

The Pathophysiology of Hypoparathyroidism and the Limitations of Current Therapies

Hypoparathyroidism is a rare endocrine disorder characterized by deficient or absent PTH secretion, leading to hypocalcemia and hyperphosphatemia.[1] Conventional treatment involves supplementation with calcium and active vitamin D, which, while effective in managing symptoms, does not address the underlying hormonal deficiency and can be associated with long-term complications. The approval of recombinant human PTH(1-84) offered a more physiological replacement therapy; however, its short half-life requires daily injections, posing a significant burden on patients.[1]

The Therapeutic Promise of Long-Acting PTH Analogs

The development of long-acting PTH analogs aims to overcome the limitations of existing therapies by providing a more stable and sustained physiological effect. By extending the in-vivo half-life of the hormone, these analogs can reduce the frequency of administration, improve patient compliance, and potentially offer better control of calcium and phosphate homeostasis. This has spurred extensive research into various strategies for prolonging the action of PTH, including the development of hybrid peptides and the modification of the native PTH sequence.[2]

The Role of Peptide Engineering in Modern Drug Discovery

The evolution of PTH analogs is a prime example of the power of peptide engineering in modern drug discovery. By systematically modifying the amino acid sequence, researchers can fine-tune the biological activity, receptor binding affinity, and pharmacokinetic properties of a peptide. The strategic incorporation of specific amino acids, such as arginine, has emerged as a powerful tool for creating novel therapeutic agents with enhanced efficacy and safety profiles.

The Strategic Incorporation of Arginine in PTH Analogs: A Developmental History

The journey towards arginine-modified PTH analogs has been a gradual process of scientific inquiry, building upon a foundational understanding of the structure-activity relationships of PTH.

Early Insights into the Structure-Activity Relationship of PTH

Early studies focused on identifying the key domains of the PTH molecule responsible for its biological activity. It was established that the N-terminal fragment, PTH(1-34), retains the full biological activity of the native hormone.[3] This discovery paved the way for the development of synthetic PTH analogs, which are easier and more cost-effective to produce than the full-length hormone.

The Emergence of Arginine as a Key Residue for Modification

Further research into the interaction between PTH and its receptor, the PTH1 receptor (PTH1R), revealed the importance of specific amino acid residues in mediating binding and signal transduction. Arginine, with its positively charged guanidinium group, was identified as a critical residue in this interaction. For instance, studies have shown that arginine at position 19 plays a unique role in the binding affinity of PTH to its receptor.[4]

Evolution of Arginine-Containing PTH Analogs: A Timeline

The strategic use of arginine in PTH analog design has evolved over time. Initially, arginine substitutions were used to probe the structure-activity relationships of the hormone. More recently, arginine has been incorporated into PTH analogs for more specific purposes, such as creating sites for chemical modification to prolong the peptide's half-life or to enhance its signaling properties. A significant advancement has been the substitution of lysine residues with arginine to create a single, specific site for the attachment of fatty acid side chains, a technique that enhances binding to serum albumin and thereby extends the duration of action.[1]

Core Directive: Development of Long-Acting PTH(1-34) Analogs via Arginine Substitution and Acylation

A leading strategy in the development of long-acting PTH analogs involves the strategic substitution of lysine with arginine, followed by acylation at a specific lysine residue.

Scientific Rationale: Enhancing Albumin Binding to Prolong In Vivo Half-Life

The primary goal of this strategy is to increase the affinity of the PTH analog for serum albumin, a long-lived plasma protein.[1] By reversibly binding to albumin, the acylated PTH analog is protected from rapid renal clearance and enzymatic degradation, leading to a significantly prolonged in-vivo half-life. The substitution of lysine with arginine is a critical step in this process, as it allows for site-specific acylation at a single remaining lysine residue, ensuring a homogenous and well-defined final product.[1]

Experimental Workflow: From Peptide Design to In Vivo Evaluation

The development of these long-acting PTH analogs follows a rigorous experimental workflow, encompassing peptide design, synthesis, in vitro characterization, and in vivo evaluation.

Sources

- 1. Discovery of a Long-Acting Parathyroid Hormone 1-34 Analogue to Treat Hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cooperative interaction of arginine-19 and the N-terminal signaling domain in the affinity and potency of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Formation Mechanism of PTH-Arginine Hydrochloride in Edman Sequencing

Abstract: This technical guide provides an in-depth exploration of the chemical mechanism underlying the formation of phenylthiohydantoin (PTH)-arginine hydrochloride during N-terminal protein sequencing via Edman degradation. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced chemical transformations involving the arginine residue, from initial coupling with phenylisothiocyanate (PITC) to the final conversion into its stable PTH-hydrochloride salt. We will dissect the causality behind experimental choices, present validated protocols, and discuss technical considerations for accurately sequencing arginine-containing peptides, thereby offering a comprehensive resource grounded in established chemical principles and field-proven insights.

Introduction: The Edman Degradation and its Central Role in Proteomics

For decades, the Edman degradation has remained a cornerstone of protein chemistry, providing an unambiguous method for determining the primary structure of proteins and peptides from their N-terminus.[1] Developed by Pehr Edman, the technique relies on a sequential, cyclical process that labels, cleaves, and identifies one amino acid at a time without hydrolyzing the rest of the peptide chain.[2][3] The success of this method hinges on the precise and high-yield execution of three core chemical steps, which ultimately convert the N-terminal amino acid into a stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified, typically by chromatography.[4]

While the general mechanism applies to all amino acids, certain residues present unique chemical challenges and considerations. Arginine, with its strongly basic guanidinium side chain, is a prime example. Understanding the specific behavior of arginine throughout the Edman cycle is critical for accurate sequencing and data interpretation. This guide focuses specifically on the mechanistic journey of an N-terminal arginine residue, culminating in the formation of PTH-arginine hydrochloride, the stable entity identified during analysis.

The Core Chemistry: A Tri-Phasic Mechanistic Overview

The Edman degradation is a sequential three-step process: Coupling, Cleavage, and Conversion. Each step is performed under distinct chemical conditions optimized to ensure specificity and high repetitive yield.[4][5]

Figure 1: The general workflow of the Edman degradation cycle.

-

Coupling: The peptide is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions (pH 8-9).[6] At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group on PITC.[4] This forms a phenylthiocarbamoyl (PTC) derivative of the peptide.

-

Cleavage: The PTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[5] Under these conditions, the sulfur atom of the PTC group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[3]

-

Conversion: The extracted ATZ-amino acid is heated in the presence of an aqueous acid to facilitate its rearrangement into the more stable phenylthiohydantoin (PTH) derivative.[7] This stable compound is then injected into an HPLC system for identification by comparing its retention time to known standards.[8]

The Arginine Residue: A Case of Controlled Reactivity

The side chain of arginine contains a guanidinium group, which is one of the strongest organic bases found in biological systems (pKa ≈ 12.5). This high basicity means the side chain is protonated and positively charged under most physiological and experimental conditions.

During the Edman cycle, this guanidinium group behaves as follows:

-

Coupling (Alkaline pH): While the α-amino group is deprotonated to facilitate the reaction with PITC, the guanidinium group remains protonated and resonance-stabilized. Its positive charge and delocalized electrons render it non-nucleophilic and unreactive towards PITC, ensuring the reaction is specific to the N-terminus.

-

Cleavage & Conversion (Acidic pH): The guanidinium group remains protonated and positively charged throughout the acidic steps. This charge significantly increases the polarity of the ATZ- and PTH-arginine derivatives, which can influence their solubility and extraction efficiency. Most importantly, during the conversion step, this basic group readily accepts a proton from the acid used, leading to the formation of a stable salt.

Mechanistic Formation of this compound

The conversion of an N-terminal arginine into its identifiable PTH derivative follows the general Edman pathway, with the final step defining its salt form. The formation of the hydrochloride salt is common in classic chemical synthesis protocols and serves to create a stable, crystalline solid.[9]

Figure 2: Reaction pathway for this compound.

-

Step 1: Coupling: The uncharged α-amino group of the N-terminal arginine attacks PITC, forming the PTC-arginine peptide. The guanidinium side chain remains protonated.

-

Step 2: Cleavage: Anhydrous TFA protonates the peptide bond nitrogen, making the carbonyl carbon more electrophilic. The nearby thiocarbonyl sulfur of the PTC group attacks this carbon, leading to the cleavage of the first peptide bond and the release of ATZ-arginine.

-

Step 3: Conversion and Salt Formation: The unstable ATZ-arginine is treated with aqueous hydrochloric acid and heated.[9] The acidic environment catalyzes the rearrangement of the five-membered ATZ ring into the more stable PTH ring. Simultaneously, the strongly basic guanidinium group is protonated by the hydrochloric acid, forming an ion pair with the chloride ion. This results in the final, stable product: 5-(3-guanidinopropyl)-3-phenyl-2-thiohydantoin hydrochloride, or this compound.[9][10]

Experimental Protocol and Reaction Conditions

The following protocol outlines the key steps for the manual synthesis and identification of PTH-arginine, drawing from established chemical synthesis principles.[9] Automated sequencers perform these reactions in a miniaturized and optimized fashion.[3]

Summary of Reaction Conditions

| Step | Reagent(s) | Solvent/pH | Temperature | Duration | Product |

| Coupling | Phenylisothiocyanate (PITC) | Pyridine/Water, pH ~9.0 | 40 °C | ~30 minutes | PTC-Arginine |

| Cleavage | Anhydrous Trifluoroacetic Acid (TFA) | Neat TFA | Room Temp | ~5-10 minutes | ATZ-Arginine |

| Conversion | 1N Hydrochloric Acid (HCl) | Aqueous | Reflux (Boiling) | 2 hours | PTH-Arginine HCl |

Step-by-Step Methodology

I. Coupling Reaction

-

Dissolve the arginine-containing peptide or L-arginine (10 mmol) in a mixture of pyridine (25 mL) and water (25 mL).

-

Adjust the solution pH to approximately 9.0 using 1N NaOH. Maintain the reaction vessel at 40°C.

-